molecular formula C18H18FN3O3S B2468972 1-(4-fluorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea CAS No. 946350-50-1

1-(4-fluorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea

Cat. No. B2468972
CAS RN: 946350-50-1
M. Wt: 375.42
InChI Key: VDJSVFYMYLJTDO-UHFFFAOYSA-N
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Description

The compound “1-(4-fluorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea” is a complex organic molecule. It contains an indole ring, which is a common structure in many biologically active compounds . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Scientific Research Applications

Synthesis Techniques and Chemical Applications

  • A study by Thalluri et al. (2014) discusses a method for synthesizing ureas, including compounds similar to 1-(4-fluorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea, through the Lossen rearrangement. This method is significant for its good yields, mild reaction conditions, and environmental friendliness, making it relevant in the synthesis of various urea compounds (Thalluri et al., 2014).

Pharmaceutical Research

  • Lu et al. (2012) describe a synthetic sulfonylurea compound with potential pharmaceutical applications. Although the specific compound studied differs from 1-(4-fluorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea, the research highlights the versatility of sulfonylurea compounds in drug development, especially in modulating physiological pathways like thromboxane synthesis (Lu et al., 2012).

Chemical Stability and Environmental Impact

  • Saha and Kulshrestha (2002) investigated the stability of a sulfonylurea herbicide, offering insights into the degradation pathways and environmental impact of sulfonylurea compounds. This research is relevant for understanding the stability and environmental behavior of compounds like 1-(4-fluorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea (Saha & Kulshrestha, 2002).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, some indole derivatives have been found to inhibit the activity of certain enzymes .

properties

IUPAC Name

1-(4-fluorophenyl)-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3S/c1-12-17(15-4-2-3-5-16(15)21-12)26(24,25)11-10-20-18(23)22-14-8-6-13(19)7-9-14/h2-9,21H,10-11H2,1H3,(H2,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJSVFYMYLJTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea

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